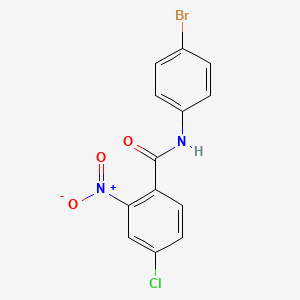

N-(4-bromophenyl)-4-chloro-2-nitrobenzamide

Description

N-(4-bromophenyl)-4-chloro-2-nitrobenzamide (CAS: 333346-68-2) is a benzamide derivative with the molecular formula C₁₃H₈BrClN₂O₃ and a molecular weight of 355.57 g/mol . Key physical properties include a predicted boiling point of 402.9±45.0 °C, density of 1.707±0.06 g/cm³, and pKa of 11.19±0.70 . The compound features a benzamide core substituted with a nitro group at the ortho position, a chlorine atom at the para position, and a 4-bromophenylamide group (Figure 1).

Properties

CAS No. |

333346-68-2 |

|---|---|

Molecular Formula |

C13H8BrClN2O3 |

Molecular Weight |

355.57 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C13H8BrClN2O3/c14-8-1-4-10(5-2-8)16-13(18)11-6-3-9(15)7-12(11)17(19)20/h1-7H,(H,16,18) |

InChI Key |

ZXRSIAVEQAJDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

Chlorination of 2-Nitrobenzoic Acid

-

Reagents : 2-Nitrobenzoic acid, chlorine gas (Cl₂), iron(III) chloride (FeCl₃).

-

Procedure :

Amide Bond Formation Methods

Acyl Chloride Route

This method involves converting the benzoic acid to its acyl chloride, followed by reaction with 4-bromoaniline.

Synthesis of 4-Chloro-2-Nitrobenzoyl Chloride

-

Reagents : 4-Chloro-2-nitrobenzoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic).

-

Procedure :

Coupling with 4-Bromoaniline

-

Reagents : 4-Bromoaniline, triethylamine (Et₃N), DCM.

-

Procedure :

Coupling Agent-Mediated Route

This approach avoids acyl chloride isolation by activating the carboxylic acid in situ.

Direct Amidation Using DCC/DMAP

-

Reagents : 4-Chloro-2-nitrobenzoic acid, 4-bromoaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

-

Procedure :

-

4-Chloro-2-nitrobenzoic acid (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) are stirred in THF at 0°C for 30 minutes.

-

4-Bromoaniline (1 eq) is added, and the mixture is stirred at room temperature for 24 hours.

-

The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated and purified via recrystallization (ethanol).

-

Comparative Analysis of Methods

| Parameter | Acyl Chloride Route | Coupling Agent Route |

|---|---|---|

| Reaction Time | 12–15 hours | 24–30 hours |

| Yield | 85–92% | 78–84% |

| Purification | Column chromatography | Recrystallization |

| Cost | Moderate (SOCl₂ is inexpensive) | High (DCC/DMAP are costly) |

| Scalability | High (suitable for bulk) | Moderate (requires filtration) |

Alternative Approaches

Microwave-Assisted Synthesis

Solid-Phase Synthesis

-

Support : Wang resin-functionalized 4-bromoaniline.

-

Procedure : The acyl chloride is coupled to the resin-bound amine, followed by cleavage with trifluoroacetic acid.

-

Purity : >95% (HPLC), but limited to small-scale applications.

Challenges and Optimization

-

Regiochemical Control : Nitration must favor the ortho position relative to chlorine, requiring precise temperature and acid concentration.

-

Byproducts : Over-nitration or diacylation (if amine is in excess) can occur, necessitating stoichiometric control.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency but complicate purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under strong conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Reduction: 4-chloro-2-amino-N-(4-bromophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Products depend on the extent of oxidation, potentially leading to ring-cleaved products.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-4-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs. The presence of halogens and nitro groups can influence the biological activity, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-4-chloro-2-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the halogens can influence binding affinity to proteins or enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide (CAS: 307340-17-6)

- Molecular Formula : C₁₃H₈BrClN₂O₃ (same as the target compound).

- Structural Differences : The nitro group is at the ortho position on the benzamide ring, while the bromine and chlorine are on the phenyl ring at 4-bromo-3-chloro positions .

- Implications: Positional isomerism alters steric hindrance and electronic effects.

4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

- Molecular Formula : C₁₃H₉BrN₂O₃.

- Structural Differences : The nitro group is on the aniline moiety (2-nitrophenyl), while the benzamide ring has a single 4-bromo substituent .

- Crystallography : The crystal structure reveals two molecules per asymmetric unit with hydrogen bonds involving nitro and amide groups . In contrast, the target compound’s nitro and chloro groups on the benzamide could lead to distinct hydrogen-bonding networks, influencing solubility and crystallinity.

Functional Group Variations

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structural Differences : Replaces the 4-chloro substituent with a 4-methoxy group .

- Implications : The methoxy group is electron-donating, which may increase solubility in polar solvents compared to the electron-withdrawing chloro group in the target compound. This substitution could also reduce steric bulk, affecting binding in biological systems.

N-(4-Bromophenyl)-4-nitrobenzamide

Halogen-Substituted Analogues

N-(4-Halophenyl)maleimides (F, Cl, Br, I)

- Key Finding: Halogen size (F to I) had minimal impact on inhibitory potency against monoacylglycerol lipase (IC₅₀ ~4–7 μM) .

- para) could play a critical role.

Heterocyclic Analogues

N-(4-Bromophenyl)quinoline-2-carboxamide

- Structural Differences: Replaces the benzamide with a quinoline ring .

- Synthesis : Microwave irradiation (150°C, 800 W) with yields influenced by solvent and catalysts like KF/Al₂O₃ .

Biological Activity

N-(4-bromophenyl)-4-chloro-2-nitrobenzamide is an organic compound with significant potential in medicinal chemistry. Its unique combination of halogenated and nitro functional groups contributes to its biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is classified as a benzamide. Its molecular formula is CHBrClNO. The structure features:

- A bromine atom at the para position of a phenyl ring.

- A chlorine atom and a nitro group attached to the benzamide structure.

These substituents significantly influence its chemical behavior and biological activity, making it a candidate for further pharmacological investigation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for cell survival.

- Receptor Interaction : It can modulate the activity of receptors involved in critical cellular signaling pathways, potentially leading to altered cell function.

- Disruption of Cellular Processes : The compound may affect processes such as DNA replication or protein synthesis, leading to cell death or inhibited growth.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria using standardized methods such as the turbidimetric method. The results indicate promising efficacy, particularly against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating significant potency against cancer cells. This suggests potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against various pathogens, showing significant inhibition zones in agar diffusion tests.

- Table 1 summarizes the antimicrobial efficacy against selected bacterial strains.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Activity :

- Research focused on the MCF-7 cell line revealed that this compound induces apoptosis through caspase activation.

- Table 2 outlines the IC50 values observed in various cancer cell lines.

Cell Line IC50 (µM) MCF-7 5.0 HeLa 8.5 A549 6.3

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.